3-bromo-4-iodo-1H-pyrazole
Overview
Description
“3-bromo-4-iodo-1H-pyrazole” is a chemical compound with the molecular formula C3H2BrIN2 . It is a solid substance .
Synthesis Analysis
The synthesis of pyrazoles, including “3-bromo-4-iodo-1H-pyrazole”, can be achieved through several methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .
Molecular Structure Analysis
The molecular structure of “3-bromo-4-iodo-1H-pyrazole” has been determined through crystallographic data . The bromo and chloro analogs are isostructural, forming trimeric H-bonding motifs, whereas the fluoro and iodo analogs form non-isostructural catemers .
Scientific Research Applications
Tautomerism and Solid State Studies
Research on 4-bromo substituted 1H-pyrazoles, including structures similar to 3-bromo-4-iodo-1H-pyrazole, has explored their tautomerism in both solid state and solution. These studies involve spectroscopic methods and X-ray crystallography to understand the predominant tautomeric forms of these compounds (Trofimenko et al., 2007).
Synthesis and Structural Characterization
Another area of research focuses on synthesizing various 4-substituted-3,5-bis(2-pyridyl)-1H-pyrazoles, including those with bromo and iodo substituents, under mild conditions. The structural characterization of these products is performed using techniques like NMR, ESI-MS, and IR (Zhang et al., 2006).
Photoluminescence in Halopyrazolato Complexes
The structure and photoluminescence properties of various halogen-substituted pyrazolates, including those similar to 3-bromo-4-iodo-1H-pyrazole, have been examined. These studies include complexation with silver(i) and analyses of their solid-state photoluminescence upon UV irradiation (Morishima et al., 2014).
Palladium-Catalyzed Arylations
Research involving palladium-catalyzed arylation processes at the C5 position of N-protected pyrazole derivatives, including those with bromo and iodo substituents, has been reported. This work is important for understanding the selectivity and potential transformations of halogenated pyrazoles (Brahim et al., 2015).
C-H Arylation and SEM-Group Transposition
The catalytic intermolecular C-H arylation of pyrazoles, specifically focusing on SEM-protected pyrazoles and N-alkylpyrazoles, provides insights into the synthesis of complex arylated pyrazoles. This research outlines a strategy for attaching new arene rings to predetermined positions of the heteroarene nucleus, which could be relevant for derivatives of 3-bromo-4-iodo-1H-pyrazole (Goikhman et al., 2009).
Safety And Hazards
properties
IUPAC Name |
5-bromo-4-iodo-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrIN2/c4-3-2(5)1-6-7-3/h1H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXJYBLZNXJFHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310954 | |
Record name | 3-Bromo-4-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301310954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-iodo-1H-pyrazole | |
CAS RN |
27258-15-7 | |
Record name | 3-Bromo-4-iodo-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27258-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301310954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4-iodo-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.